molecular formula C22H28N2O2 B1592477 tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate CAS No. 91189-19-4

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Cat. No. B1592477
CAS RN: 91189-19-4
M. Wt: 352.5 g/mol
InChI Key: UNMSZWOPUVNUIK-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate” is a chemical compound with the CAS Number: 91189-19-4. It has a molecular weight of 352.48 and its IUPAC name is tert-butyl (1-benzhydryl-3-azetidinyl)methylcarbamate .


Synthesis Analysis

The synthesis of this compound involves several steps. In one example, the compound was prepared from an intermediate using a procedure described for the preparation of a similar compound. The reaction involved the use of sodium hydride in tetrahydrofuran at 20℃ for 0.5h, followed by the addition of dimethyl sulfate in tetrahydrofuran at 20℃ for 32h .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C22H28N2O2 . The InChI code for this compound is 1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3, (H,23,25) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8C .

Scientific Research Applications

Molecular Assembly and Hydrogen Bonds

Tert-butyl carbamate derivatives have been studied for their role in molecular assembly, specifically their interactions in crystal structures. Research by Das et al. (2016) on two carbamate derivatives, including tert-butyl carbamate, found an intricate interplay of strong and weak hydrogen bonds in their crystal packing, leading to three-dimensional architectures. This study highlights the significance of hydrogen bonding in molecular assemblies and pseudo symmetry at a local level (Das et al., 2016).

Chemical Synthesis and Functionalization

Tert-butyl carbamate derivatives have been explored for their potential in chemical synthesis, particularly in metalation and alkylation reactions. Sieburth et al. (1996) investigated the metalation of tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, leading to efficient reactions with various electrophiles. This study demonstrates the versatility of tert-butyl carbamate derivatives in synthesizing α-functionalized α-amino silanes (Sieburth et al., 1996).

Application in Organic Chemistry

The application of tert-butyl carbamate derivatives in organic chemistry is significant. Sakaitani and Ohfune (1990) explored the N-tert-butyldimethylsilyloxycarbonyl group, a novel silyl carbamate, for converting N-tert-butoxycarbonyl compounds into other compounds under mild conditions. This research provides valuable insights into the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).

Material Science and Sensory Materials

Tert-butyl carbazole derivatives have been investigated for their potential in material science, particularly in the detection of volatile acid vapors. Sun et al. (2015) synthesized benzothizole modified carbazole derivatives and found that those with a tert-butyl moiety could form organogels used as fluorescent sensory materials. This study highlights the role of tert-butyl groups in gel formation and the development of efficient chemosensors (Sun et al., 2015).

Catalysis in Asymmetric Hydrogenation

Research by Imamoto et al. (2012) on ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation revealed excellent enantioselectivities and high catalytic activities. These findings are significant for developing chiral pharmaceutical ingredients and understanding the mechanisms of asymmetric hydrogenation (Imamoto et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 category. The hazard statements associated with this compound include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSZWOPUVNUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623979
Record name tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

CAS RN

91189-19-4
Record name 1,1-Dimethylethyl N-[[1-(diphenylmethyl)-3-azetidinyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91189-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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